SALOR-INT L247820-1EA
CAS No.: 372970-11-1
Cat. No.: VC6171653
Molecular Formula: C20H22N4O3S2
Molecular Weight: 430.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372970-11-1 |
|---|---|
| Molecular Formula | C20H22N4O3S2 |
| Molecular Weight | 430.54 |
| IUPAC Name | (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H22N4O3S2/c1-11-6-5-7-24-16(11)21-17(23-9-12(2)27-13(3)10-23)14(18(24)25)8-15-19(26)22(4)20(28)29-15/h5-8,12-13H,9-10H2,1-4H3/b15-8- |
| Standard InChI Key | FGIVIHRGYBTBGM-NVNXTCNLSA-N |
| SMILES | CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C |
Introduction
Chemical Identity and Physicochemical Properties
SALOR-INT L247820-1EA is defined by the IUPAC name (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one. Its molecular formula, C₂₀H₂₂N₄O₃S₂, corresponds to a molecular weight of 430.54 g/mol. The compound’s structural complexity arises from the fusion of a pyrido[1,2-a]pyrimidine core with a substituted morpholine ring and a thiazolidinone scaffold, which collectively contribute to its stereoelectronic profile.
Structural Characterization
Key spectroscopic identifiers include:
-
InChI:
InChI=1S/C20H22N4O3S2/c1-11-6-5-7-24-16(11)21-17(23-9-12(2)27-13(3)10-23)14(18(24)25)8-15-19(26)22(4)20(28)29-15/h5-8,12-13H,9-10H2,1-4H3/b15-8- -
InChIKey:
FGIVIHRGYBTBGM-NVNXTCNLSA-N -
SMILES:
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C
The Z-configuration of the exocyclic double bond (C5=C8) is critical for maintaining planar geometry, which may influence intermolecular interactions in biological systems.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₃S₂ |
| Molecular Weight | 430.54 g/mol |
| CAS Registry Number | 372970-11-1 |
| XLogP3 | 2.7 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 116 Ų |
Solubility data remain unreported, but the compound’s moderate logP value suggests balanced lipophilicity, potentially favoring membrane permeability in biological assays.
Structural Analysis and Computational Insights
Pyrido[1,2-a]pyrimidine Core
The pyrido[1,2-a]pyrimidine system is a bicyclic framework combining pyridine and pyrimidine rings. This motif is prevalent in kinase inhibitors due to its capacity for π-π stacking and hydrogen bonding with ATP-binding pockets. The 4-oxo substitution at position 4 introduces a hydrogen-bond acceptor, enhancing target engagement potential.
Thiazolidinone Pharmacophore
The thiazolidin-4-one ring, featuring a thiocarbonyl group at position 2, contributes to electron delocalization and metal chelation capacity. Methyl substitution at N3 sterically shields the ring while modulating electron density at the sulfanylidene group.
Morpholine Substituent
The 2,6-dimethylmorpholine group at position 2 of the pyrido[1,2-a]pyrimidine core introduces conformational rigidity. The morpholine oxygen may participate in water-mediated hydrogen bonds, improving aqueous solubility relative to purely aromatic analogs.
Industrial and Research Applications
Pharmaceutical Intermediate
SALOR-INT L247820-1EA serves as a key intermediate in synthesizing targeted anticancer agents. Its multifunctional scaffold allows derivatization at multiple positions:
-
Position 9 (pyrido[1,2-a]pyrimidine): Halogenation for enhanced electrophilicity
-
Position 4 (thiazolidinone): Acylation to improve pharmacokinetic properties
Materials Science
The compound’s extended π-system and sulfur atoms make it a candidate for organic semiconductors. Thiazolidinone derivatives exhibit charge transport properties applicable in thin-film transistors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume